Aspyridone A is a natural product found in Aspergillus nidulans with data available.

Aspyridone A

CAS No.:

Cat. No.: VC17958073

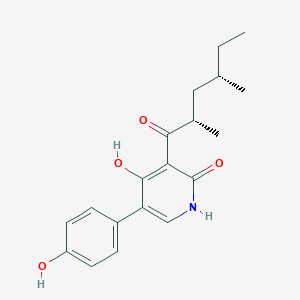

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H23NO4 |

|---|---|

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C19H23NO4/c1-4-11(2)9-12(3)17(22)16-18(23)15(10-20-19(16)24)13-5-7-14(21)8-6-13/h5-8,10-12,21H,4,9H2,1-3H3,(H2,20,23,24)/t11-,12-/m0/s1 |

| Standard InChI Key | LIBKJCZUBOETPB-RYUDHWBXSA-N |

| Isomeric SMILES | CC[C@H](C)C[C@H](C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |

| Canonical SMILES | CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O |

Introduction

Chemical Properties and Structural Features

Molecular Characteristics

Aspyridone A has a molecular weight of 329.4 g/mol and the IUPAC name 3-[(2S,4S)-2,4-dimethylhexanoyl]-4-hydroxy-5-(4-hydroxyphenyl)pyridin-2(1H)-one . Key identifiers include:

-

ChEBI ID: CHEBI:64704

-

PubChem CID: 54710080

-

SMILES: CCC(C)CC(C)C(=O)C1=C(C(=CNC1=O)C2=CC=C(C=C2)O)O

The compound’s stereochemistry is defined by the (2S,4S) configuration of the dimethylhexanoyl side chain, critical for its biological interactions .

Table 1: Key Chemical Data for Aspyridone A

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃NO₄ |

| Molecular Weight | 329.4 g/mol |

| Melting Point | Not reported |

| Solubility | Likely polar organic solvents |

| Bioactivity | Cytotoxic (mild) |

Biosynthesis and Genetic Regulation

Gene Cluster and Pathway Activation

The aspyridone BGC (apd cluster) in A. nidulans spans ~30 kb and includes seven genes (apdA–apdG) . Key components are:

-

ApdA: A highly reducing polyketide synthase (HR-PKS).

-

ApdC: A nonribosomal peptide synthetase (NRPS) with an enoyl reductase (ER) domain.

-

ApdE: Cytochrome P450 oxidase responsible for ring expansion and dephenylation .

-

ApdR: A Zn(II)₂Cys₆ transcription factor that activates the cluster .

Overexpression of apdR under inducible promoters (e.g., alcA) upregulates the entire cluster, enabling aspyridone A production .

Biosynthetic Steps

-

Polyketide Assembly: ApdA synthesizes a tetraketide chain using malonyl-CoA extender units.

-

Peptide Bond Formation: ApdC incorporates a glycine residue, forming the PK-NRP hybrid backbone.

-

Post-PKS Modifications:

Table 2: Key Genes in the apd Cluster

| Gene | Function | Impact of Deletion |

|---|---|---|

| apdA | HR-PKS for polyketide synthesis | No aspyridone production |

| apdC | NRPS with ER domain | Accumulation of early intermediates |

| apdE | P450 for ring expansion | Loss of dephenylated derivatives |

| apdR | Transcriptional activator | Cluster silencing |

Research Findings and Derivative Diversity

Heterologous Expression Studies

Heterologous expression of the apd cluster in Aspergillus oryzae yielded eight derivatives, revealing the pathway’s inherent plasticity :

-

Aspyridone A (1): Primary product with a 2-pyridone core.

-

Compounds 3–8: Dephenylated and hydroxylated variants generated via ApdE activity.

-

Aspyridone B (2): Initially hypothesized as the end product but absent in heterologous systems, suggesting pathway arrest or alternative regulation .

Stereochemical Variability

ApdC’s enoyl reductase domain exhibits cycle-dependent stereoselectivity:

-

First Reduction Cycle: Generates trans-configured double bonds.

-

Second Cycle: Produces cis-configured bonds, underscoring enzymatic versatility .

Challenges and Future Directions

Unresolved Questions

-

Regulatory Mechanisms: How epigenetic factors (e.g., chromatin remodeling) control apd cluster activation.

-

ApdB Function: Biochemical validation of its proposed N-hydroxylase activity.

-

Bioactivity Optimization: Semi-synthetic modification to enhance pharmacological properties.

Technological Advances

-

CRISPR-Cas9 Editing: Precise manipulation of BGCs to overproduce aspyridone A.

-

Omics Integration: Metabolomics-guided discovery of new derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume